

Technical Guide: Structure Elucidation of Methyl 5-amino-3-chloropyridine-2-carboxylate

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Compound of Interest

Compound Name: Methyl 5-amino-3-chloropyridine-2-carboxylate

Cat. No.: B572515

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Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of the structure elucidation of **Methyl 5-amino-3-chloropyridine-2-carboxylate**. It outlines the key chemical identifiers, a proposed synthetic pathway, and detailed theoretical spectroscopic data expected from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The guide includes detailed experimental protocols for synthesis and characterization, presented with clear data tables and workflow visualizations to aid researchers in the identification and confirmation of this compound.

Chemical Identity and Structure

Methyl 5-amino-3-chloropyridine-2-carboxylate is a substituted pyridine derivative. The structural arrangement consists of a pyridine ring substituted with a methyl carboxylate group at position 2, a chlorine atom at position 3, and an amino group at position 5. This specific arrangement of functional groups dictates its chemical properties and spectroscopic signature.

Chemical Structure

Caption: 2D structure of **Methyl 5-amino-3-chloropyridine-2-carboxylate**.

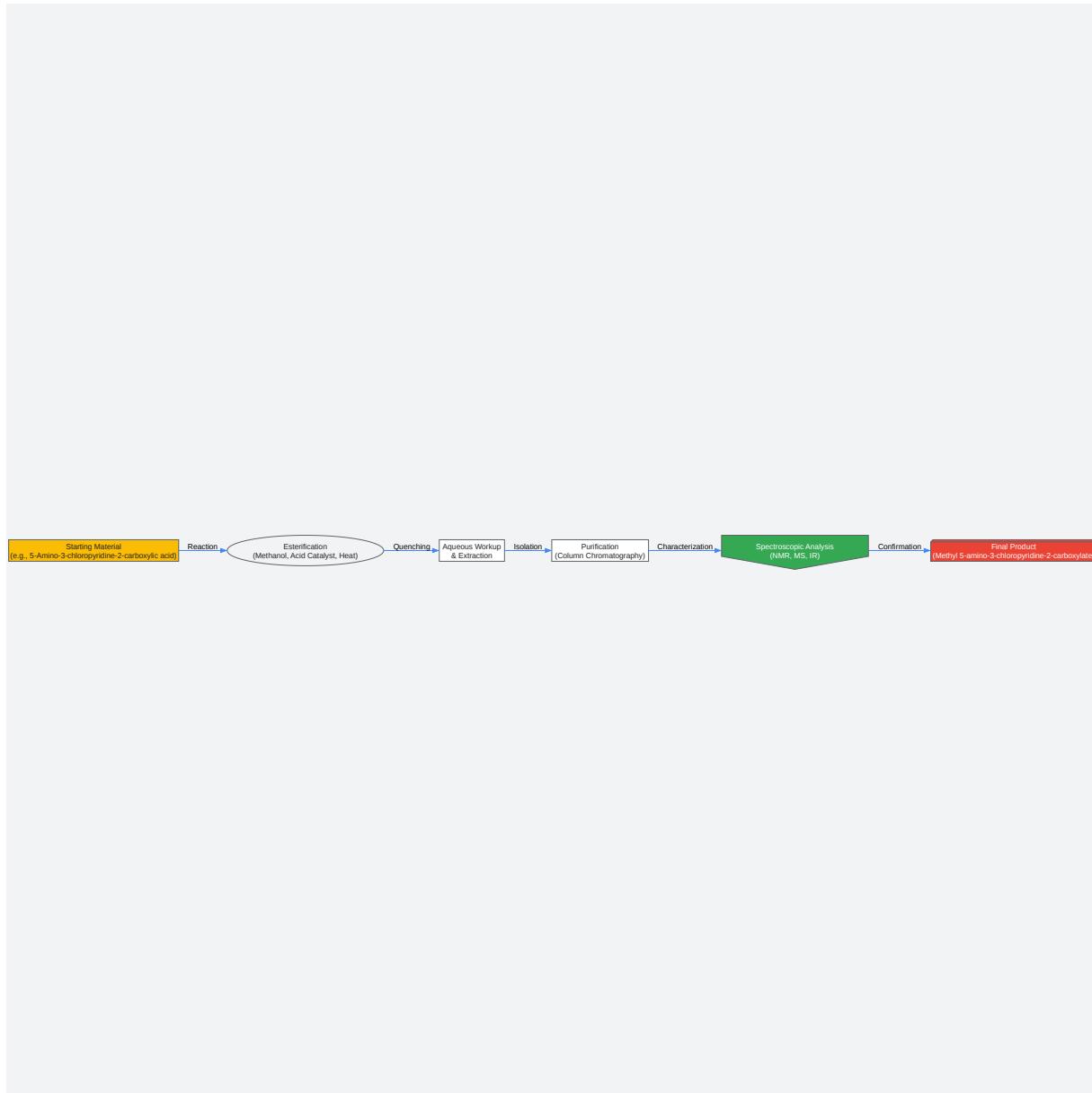
Chemical Properties

The following table summarizes key identifiers and computed properties for the molecule.

Property	Value
Molecular Formula	C ₇ H ₇ CIN ₂ O ₂
Molecular Weight	186.60 g/mol
IUPAC Name	methyl 5-amino-3-chloropyridine-2-carboxylate
CAS Number	879477-19-1 (for the base)
Canonical SMILES	COC(=O)C1=C(C=C(C=N1)N)Cl
InChI Key	FLLCFMHDZNNYSM-UHFFFAOYSA-N

Proposed Synthesis and Characterization Workflow

A plausible synthetic route involves the esterification of the corresponding carboxylic acid, which can be synthesized from commercially available precursors. The final product requires purification, typically by column chromatography or recrystallization, followed by comprehensive characterization to confirm its identity and purity.



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Caption: General experimental workflow for synthesis and characterization.

Spectroscopic Data for Structure Elucidation

The confirmation of the chemical structure is achieved through a combination of spectroscopic techniques. The following tables summarize the predicted data based on the compound's structure.

¹H NMR Spectroscopy Data (Predicted)

(Solvent: CDCl₃, Frequency: 400 MHz)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~ 8.05	d ($J \approx 2.5$ Hz)	1H	H-6 (Pyridine)
~ 7.20	d ($J \approx 2.5$ Hz)	1H	H-4 (Pyridine)
~ 4.10	br s	2H	-NH ₂ (Amino)
~ 3.95	s	3H	-OCH ₃ (Ester)

¹³C NMR Spectroscopy Data (Predicted)

(Solvent: CDCl₃, Frequency: 100 MHz)

Chemical Shift (δ) ppm	Assignment
~ 165.0	C=O (Ester Carbonyl)
~ 145.0	C-5 (C-NH ₂)
~ 142.0	C-6
~ 138.0	C-2 (C-COOCH ₃)
~ 125.0	C-4
~ 120.0	C-3 (C-Cl)
~ 52.5	-OCH ₃ (Ester Methyl)

IR Spectroscopy Data (Predicted)

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group
3450 - 3300	N-H Stretch (asym/sym)	Amino (-NH ₂)
3100 - 3000	C-H Stretch (aromatic)	Pyridine Ring
2960 - 2850	C-H Stretch (aliphatic)	Methyl (-CH ₃)
1730 - 1710	C=O Stretch	Ester
1620 - 1580	N-H Bend	Amino (-NH ₂)
1580 - 1450	C=C & C=N Stretch	Pyridine Ring
1250 - 1100	C-O Stretch	Ester
800 - 700	C-Cl Stretch	Chloro-aromatic

Mass Spectrometry Data (Predicted)

m/z Value	Assignment	Notes
186.02	[M] ⁺ (Molecular Ion for ³⁵ Cl)	The most abundant peak in the molecular ion cluster.
188.02	[M+2] ⁺ (Molecular Ion for ³⁷ Cl)	Expected intensity is ~32% of the [M] ⁺ peak (natural abundance).
155/157	[M - OCH ₃] ⁺	Loss of the methoxy group from the ester.
127/129	[M - COOCH ₃] ⁺	Loss of the entire methyl carboxylate group.

Experimental Protocols

Proposed Synthesis Protocol

- Reaction Setup: To a solution of 5-amino-3-chloropyridine-2-carboxylic acid (1.0 eq) in anhydrous methanol (10 mL/mmol), add concentrated sulfuric acid (0.2 eq) dropwise at 0 °C.

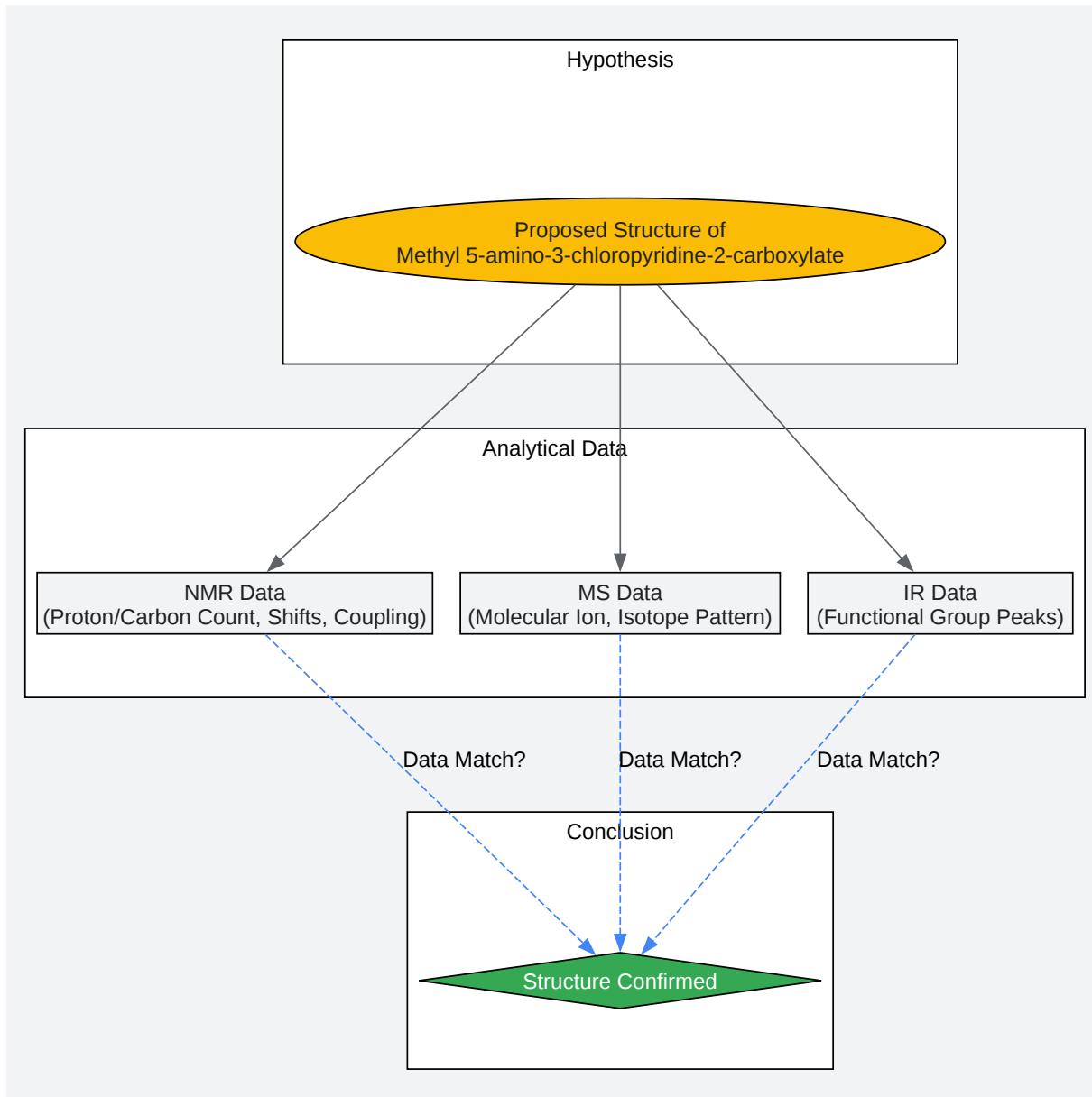
- Reflux: Warm the mixture to reflux (approx. 65 °C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Quenching and Neutralization: After completion, cool the reaction mixture to room temperature and carefully pour it over crushed ice. Neutralize the solution by slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until pH 7-8 is reached.
- Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).
- Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.
- Purification: Purify the crude solid by flash column chromatography on silica gel using a hexane-ethyl acetate gradient system.

Analytical Characterization Protocols

- NMR Spectroscopy: Prepare a ~5-10 mg/mL solution of the purified product in deuterated chloroform (CDCl₃). Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.
- Mass Spectrometry: Analyze the sample using an Electron Ionization (EI) or Electrospray Ionization (ESI) mass spectrometer to confirm the molecular weight and fragmentation pattern.
- IR Spectroscopy: Obtain the infrared spectrum using an FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

Logical Diagram for Structure Confirmation

The process of confirming the final structure is a logical workflow where data from multiple independent analyses must converge.



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Caption: Logical workflow for the confirmation of chemical structure.

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